molecular formula C10H12N4S B1482909 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098136-43-5

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482909
CAS No.: 2098136-43-5
M. Wt: 220.3 g/mol
InChI Key: VJNSSCMEJAFBIN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C10H12N4S . It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole derivatives are extensively researched due to their wide range of biological activities, which can include anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . The presence of both the pyrazole ring and a thiophene heterocycle in this molecule makes it a promising intermediate or lead compound for developing novel therapeutic agents in drug discovery programs. The carboximidamide functional group is a key pharmacophore found in bioactive molecules. Recent studies on compounds containing this group have shown promise as inhibitors of specific biological targets, such as microtubule affinity-regulating kinase 4 (MARK4), which is relevant in neurodegenerative disease research . Furthermore, related pyrazole carboxamide derivatives have been investigated for their antifungal mechanisms, which can involve disrupting mitochondrial function and energy metabolism in pathogens . Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and efficacy in various biochemical and cellular assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-14-6-7(10(11)12)9(13-14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNSSCMEJAFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Promoted Cyclocondensation Method

A highly efficient and environmentally friendly approach involves the ultrasound-assisted cyclocondensation of 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones (chalcones) with aminoguanidine hydrochloride in the presence of potassium hydroxide (KOH) using ethanol as a green solvent.

Procedure Highlights:

  • A solution of the chalcone derivative (1 mmol) in ethanol (15 mL) is mixed with aminoguanidine hydrochloride (2 mmol) and KOH (2 mmol).
  • The mixture is sonicated at 55–60°C for 15–35 minutes, depending on the substituents on the aromatic ring.
  • After completion, the reaction mixture is cooled and acidified with 10% HCl.
  • The product salts are extracted with chloroform, dried over MgSO4, and purified by recrystallization from ethyl acetate.

Reaction Scheme:

$$
\text{3-(Thiophen-2-yl)-chalcone} + \text{Aminoguanidine hydrochloride} \xrightarrow[\text{Ethanol}]{\text{Ultrasound, KOH}} \text{4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride}
$$

Yields and Reaction Times:

Entry Substituent on Chalcone Reaction Time (min) Yield (%) Notes on Substituent Effect
1 Electron-withdrawing (e.g., 3-NO2) 15–20 62–70 Faster reaction, slightly lower yield
2 Electron-donating (e.g., 4-OMe) 30–35 85–95 Longer reaction, higher yield

This method tolerates a variety of electron-donating and electron-withdrawing groups, with electron-withdrawing substituents generally accelerating the reaction but sometimes reducing yield. The products are obtained as amorphous solids with good purity after recrystallization.

Advantages:

  • Short reaction times (15–35 min)
  • Good to excellent yields (62–95%)
  • Use of green solvent (ethanol)
  • Avoidance of chromatographic purification
  • Mild reaction conditions with ultrasound irradiation enhancing reaction rate

Reference: This method was reported by a Brazilian research group demonstrating the synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides with cytotoxic activity against leukemia cell lines.

Conventional Sonochemical Cyclocondensation with Hydroxyphenyl Enones

Another related method involves the cyclocondensation of 3-(hetero)aryl-1-(2-hydroxyphenyl)enones with aminoguanidine hydrochloride under sonication in ethanol with KOH.

Key Points:

  • Reaction mixture: 3-(hetero)aryl-1-(2-hydroxyphenyl)enone (1 mmol), aminoguanidine hydrochloride (2 mmol), KOH (2 mmol), ethanol (15 mL).
  • Sonication time: 30 minutes at room temperature.
  • Post-reaction, excess aminoguanidine is filtered off.
  • Acidification with 10% HCl, extraction with chloroform, drying over MgSO4.
  • Purification by recrystallization from ethyl acetate/methanol mixture.

Yields: Moderate to good (15–83%), depending on substrate.

Advantages:

  • Short reaction time
  • No need for protection/deprotection of hydroxyl groups
  • Non-chromatographic purification

Limitations:

  • Products are water-insoluble, requiring DMSO for biological assays

Reference: This method was documented in a study focused on amidino pyrazolines synthesis, highlighting the sonochemical approach's efficiency and environmental benefits.

Mechanistic Insights

The cyclocondensation reaction mechanism is proposed to proceed via nucleophilic attack of aminoguanidine on the α,β-unsaturated ketone, followed by cyclization and tautomerization to yield the pyrazole carboximidamide structure.

  • The sonication likely enhances the reaction by improving mixing and energy transfer.
  • The presence of KOH facilitates deprotonation steps and drives the reaction forward.
  • Acidification post-reaction converts the free base into the stable hydrochloride salt.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Solvent Yield (%) Purification Notes
Ultrasound-promoted cyclocondensation 3-(Thiophen-2-yl)-chalcones + aminoguanidine hydrochloride Ultrasound, KOH, 55–60°C 15–35 min Ethanol 62–95 Recrystallization Green solvent, mild, fast
Sonochemical with hydroxyphenyl enones 3-(Hetero)aryl-1-(2-hydroxyphenyl)enones + aminoguanidine hydrochloride Ultrasound, KOH, room temp 30 min Ethanol 15–83 Recrystallization No hydroxyl protection needed

Summary of Research Findings

  • The ultrasound-assisted cyclocondensation is the most efficient and environmentally benign method for preparing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide derivatives.
  • Reaction times are significantly reduced under ultrasonic conditions compared to conventional heating.
  • The reaction tolerates various substituents, allowing structural diversity.
  • The products have been shown to possess biological activity, notably cytotoxicity against leukemia cell lines, indicating the synthetic method's utility for medicinal chemistry applications.
  • Purification is straightforward, avoiding chromatographic techniques, which is advantageous for scale-up.

This comprehensive analysis of preparation methods for this compound highlights ultrasound-promoted cyclocondensation as the preferred approach, combining efficiency, green chemistry principles, and good yields. The detailed procedural data and reaction conditions provide a robust foundation for further synthetic and pharmacological investigations.

Chemical Reactions Analysis

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

Biological Applications

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has shown promising results in various biological studies:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been evaluated against leukemia cell lines, showing half-maximal inhibitory concentration (IC50) values as low as 15 µmol L−1, indicating potent cytotoxic effects against specific cancer types .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, potentially leading to new antibiotic formulations .

Material Science Applications

In addition to biological applications, this compound is being explored in material science:

  • Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaic devices. Research is ongoing to evaluate the performance of these materials in electronic applications .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives against human leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity, with IC50 values significantly lower than those observed for conventional chemotherapeutics. This suggests potential for development as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing pyrazoles. Results demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains, indicating their potential as new antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Activity Reference
Pyrazolopyridine Derivatives Pyridine fused with pyrazole, thiophen-2-yl, and naphthyl groups CDK2 inhibition (IC50: 0.24–0.93 µM); cytotoxicity against HCT-116, MCF-7, HepG2, A549
Thiophene-Sulfonamide Hybrids Thiophen-2-yl linked to sulfonamide, isoxazole, or benzothiazole Antiproliferative activity (IC50: 9.39–10.25 µM vs. breast cancer)
Pyrimidine-Hydrazide Derivatives Thiophen-2-yl with hydrazide/Schiff base substituents Analgesic activity (reduced writhing in mice; 40–60% inhibition)

Structural Determinants of Activity

  • Thiophen-2-yl Group : Common across all analogues, this moiety enhances target binding via π-π stacking and hydrophobic interactions .
  • Substituent Effects: Carboximidamide vs. Ethyl Group: The ethyl substituent in the target compound may increase lipophilicity compared to methyl or aryl groups in analogues, affecting membrane permeability .

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide (CAS No. 2098136-43-5) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethyl group, a thiophene ring, and a carboximidamide moiety. Its unique structure influences its reactivity and biological activity.

The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors. This can lead to various therapeutic effects depending on the target biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. For example:

  • IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 reporter activity, demonstrating effective anti-inflammatory potential .

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AJurkat (T-cell leukemia)~15
Compound BRS4;11 (B-cell leukemia)~40
Compound CK562 (myelogenous leukemia)>100

Several derivatives demonstrated significant cytotoxicity against these cell lines, making them candidates for further anticancer research .

Study on Antimicrobial Properties

In a recent study evaluating the antimicrobial efficacy of pyrazole derivatives, several compounds were synthesized and tested against common bacterial strains. The results highlighted that certain derivatives exhibited potent antibacterial activity with favorable MIC values, suggesting their potential use in treating bacterial infections .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds could significantly reduce LPS-induced inflammation in vitro. This study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing the importance of specific functional groups in enhancing bioactivity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationHydrazine hydrate, ethanol, reflux65–75
Carboximidamide StepNH2_2OH·HCl, K2_2CO3_3, DMF, 80°C50–60

Advanced Question: How can alternative pathways (e.g., click chemistry) improve regioselectivity in pyrazole synthesis?

Answer:
Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers precise regiocontrol:

  • Azide Precursors : Use 1-ethyl-4-azido-1H-pyrazole intermediates.
  • Alkyne Partners : Thiophene-2-carbonitrile derivatives.
  • Catalytic System : CuI/1,10-phenanthroline in THF at 60°C achieves >90% regioselectivity for the 1,4-disubstituted pyrazole .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thiophene substitution at C3) and carboximidamide proton exchange .
  • LC-MS : Validates molecular weight (C11_{11}H13_{13}N4_4S; calc. 249.08) and purity (>95%) .
  • FTIR : Identifies N-H stretching (3350–3250 cm1^{-1}) and C≡N vibrations (2200 cm1^{-1}) .

Advanced Question: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:
Single-crystal X-ray diffraction:

  • Challenges : Crystal growth requires slow evaporation from DCM/hexane mixtures.
  • Key Metrics : Bond angles (e.g., pyrazole N-N-C angle ≈ 108°) and torsion angles (thiophene-pyrazole dihedral ≈ 15°) confirm planar geometry .

Basic Question: What common reactions modify the carboximidamide group?

Answer:

  • Hydrolysis : Acidic conditions (HCl, H2_2O) yield carboxylic acid derivatives.
  • Alkylation : React with methyl iodide in DMF/K2_2CO3_3 to form N-alkylated products .
  • Condensation : React with aldehydes to form imine-linked conjugates .

Advanced Question: How does electronic tuning of the thiophene ring affect reactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., NO2_2 at thiophene C5): Increase electrophilicity at pyrazole C4, enhancing nucleophilic substitution .
  • Electron-Donating Groups (e.g., OMe): Stabilize intermediates in cyclization, improving yields by 15–20% .

Basic Question: How to design biological activity assays for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) due to pyrazole-carboximidamide’s ATP-mimetic properties .
  • Assay Conditions : Use fluorescence polarization (FP) with ATP-competitive probes in pH 7.4 buffer .
  • Controls : Include staurosporine (broad kinase inhibitor) and DMSO blanks .

Advanced Question: How to interpret conflicting bioactivity data across structural analogs?

Answer:

  • Structural Comparisons : Compare IC50_{50} values of analogs (e.g., 4-methoxy vs. 4-chloro substitution) .
  • Assay Variability : Normalize data using Z’ factors (>0.5 indicates robustness) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen-bond mismatches .

Basic Question: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in sealed, argon-flushed vials .
  • Light Sensitivity : Protect from UV light using amber glass .
  • Decomposition Signs : Discoloration (yellow → brown) indicates oxidation; repurify via silica chromatography .

Advanced Question: How to address low solubility in aqueous assays?

Answer:

  • Co-Solvents : Use ≤5% DMSO or PEG-400 to maintain solubility without denaturing proteins .
  • Prodrug Strategy : Synthesize phosphate esters (e.g., via di-tert-butyl chlorophosphate) for enhanced solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

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